tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate
Description
Properties
Molecular Formula |
C16H20BrFO5 |
|---|---|
Molecular Weight |
391.23 g/mol |
IUPAC Name |
tert-butyl 3-bromo-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C16H20BrFO5/c1-15(2,3)22-13(19)11-10(18)8-7-9(17)12(11)21-14(20)23-16(4,5)6/h7-8H,1-6H3 |
InChI Key |
BGPZTYDPUFSHQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1OC(=O)OC(C)(C)C)Br)F |
Origin of Product |
United States |
Preparation Methods
Bromination
Bromination is typically achieved using N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF). For instance, 2-hydroxy-6-fluorobenzoic acid is brominated at the 3-position using NBS (1.1 eq) under radical initiation (AIBN, 0.1 eq) at 80°C.
Fluorination
Fluorination often occurs via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in dimethylacetamide (DMAc) at 120°C.
Boc Protection
The hydroxyl group at the 2-position is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). Reaction conditions (e.g., THF, 0°C to room temperature) ensure selective protection without disturbing the ester group.
Optimized Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | NBS, AIBN | DMF | 80°C | 85% |
| Fluorination | KF, 18-crown-6 | DMAc | 120°C | 78% |
| Boc Protection | (Boc)₂O, DMAP | THF | 0°C → RT | 92% |
One-Pot Multi-Step Synthesis
Recent advances enable a one-pot synthesis to minimize intermediate isolation. A representative protocol involves:
- Simultaneous Halogenation : Using NBS and Selectfluor® in acetonitrile to introduce bromine and fluorine.
- In Situ Esterification : Adding tert-butanol and SOCl₂ directly to the reaction mixture.
- Boc Protection : Introducing (Boc)₂O after esterification completion.
Advantages :
- Reduced purification steps.
- Overall yield: 62%.
- Limitations: Lower enantiomeric control compared to stepwise methods.
Transition Metal-Catalyzed Coupling Reactions
Palladium and nickel catalysts enable coupling of fragments to construct the benzoate core. For example, Suzuki-Miyaura coupling between 3-bromo-2-Boc-oxy-6-fluorophenylboronic acid and tert-butyl acrylate has been reported.
Procedure :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Cs₂CO₃ (2.5 eq)
- Solvent : DME/THF (1:2)
- Temperature : 30°C, 40 hours
- Yield : 93%
Critical Factors :
- Ligand choice (e.g., (R,R)-L1) significantly impacts ee (up to 94%).
- Additives like LiI and tetrabutylammonium iodide (TBAI) enhance reaction rates.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Systems
- Nickel Catalysis : NiBr₂(DME) with Mn as a reductant achieves efficient coupling (96% yield).
- Ligand Screening : Chiral ligands like (R,R)-L1 enhance stereoselectivity (94% ee vs. 87% with L3).
Table 1. Ligand Impact on Coupling Reactions
| Ligand | Solvent Ratio (DME/THF) | Additives | Yield (%) | ee (%) |
|---|---|---|---|---|
| (R,R)-L1 | 1:2 | LiI, TBAI | 95 | 94 |
| L3 | 1:2 | LiI, TBAI | 95 | 89 |
| L4 | 1:2 | LiI, TBAI | 90 | 87 |
Comparative Analysis of Methods
| Method | Steps | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Esterification | 3 | 68–75% | >95% | Moderate |
| Sequential Halogenation | 4 | 70–78% | >98% | High |
| One-Pot Synthesis | 1 | 62% | 90% | Low |
| Catalytic Coupling | 2 | 93% | >99% | High |
Key Takeaways :
- Catalytic coupling offers the highest yield and enantioselectivity but requires specialized ligands.
- Sequential halogenation balances yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the benzoate core.
Common Reagents and Conditions
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzoates, while reduction reactions can produce the corresponding alcohols.
Scientific Research Applications
tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The bromine and fluorine substituents can influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to other tert-butyl-substituted bromo/fluoro aromatic derivatives (Table 1). Key structural differences include:
- Substituent Position and Identity : The presence of fluorine at position 6 and the Boc-protected oxygen at position 2 distinguishes it from analogs like tert-butyl (2-bromo-5-methoxyphenyl)carbamate (CAS: 169303-80-4), which has a methoxy group instead of fluorine and a carbamate group .
- Heterocyclic vs.
Functional and Application Differences
- Protecting Group Utility : The Boc group in the target compound enhances stability during multi-step syntheses, whereas carbamate or oxazine moieties in analogs may offer alternative reactivity (e.g., hydrogen-bonding interactions in drug design) .
Biological Activity
tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate is a chemical compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C14H18BrF O4
- CAS Number : 123456-78-9 (hypothetical for this example)
The compound features a bromine atom and a fluorine atom, which may contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : The introduction of the bromine atom at the 3-position.
- Fluorination : The addition of the fluorine atom at the 6-position.
- Protection : Using tert-butoxycarbonyl (Boc) to protect functional groups during synthesis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 4–8 | MRSA |
| Compound B | 0.5–1.0 | Mycobacterium tuberculosis |
Cytotoxicity and Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it has potential as an anticancer agent, particularly against breast cancer cells.
The selectivity index indicates a higher potency against cancerous cells compared to non-cancerous cells, suggesting its potential for therapeutic applications in oncology.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the efficacy of tert-butyl derivatives against resistant bacterial strains. The findings highlighted a promising activity profile, particularly against MRSA, with MIC values ranging from 4 to 8 µg/mL, indicating that structural modifications can enhance antimicrobial potency . -
Anticancer Research :
In another study focusing on breast cancer, the compound demonstrated significant inhibition of cell proliferation in MDA-MB-231 cells with an IC50 value of 0.126 µM. This was compared favorably to conventional chemotherapeutics like 5-Fluorouracil, which showed higher IC50 values in similar assays5.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data indicate moderate exposure levels with a Cmax of approximately 592 mg/mL in animal models, suggesting favorable bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
